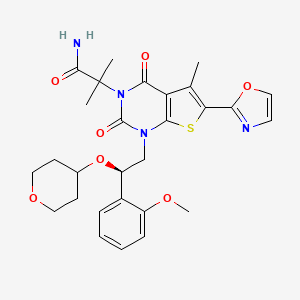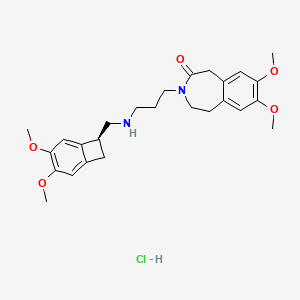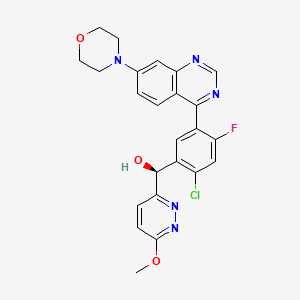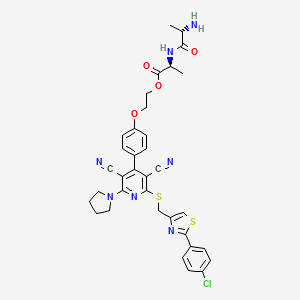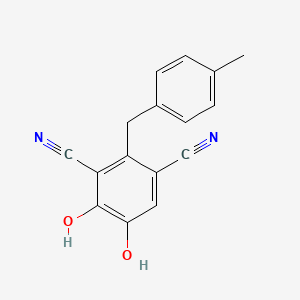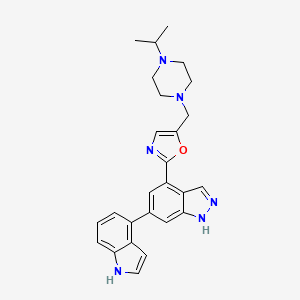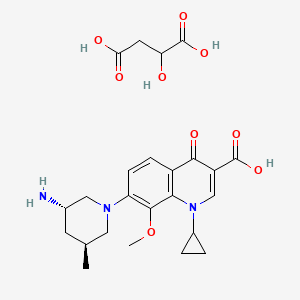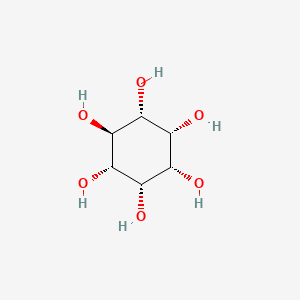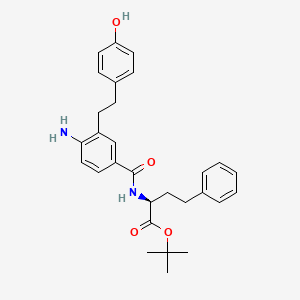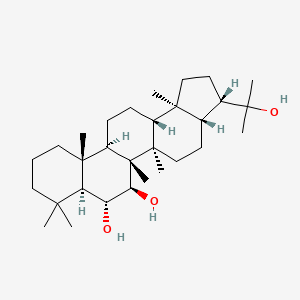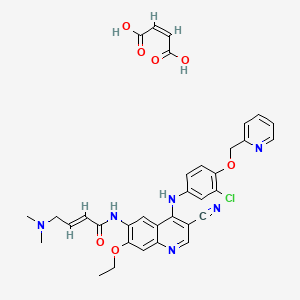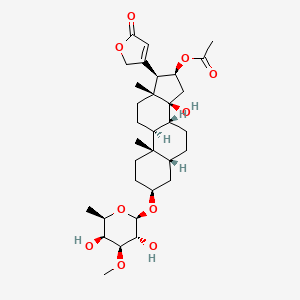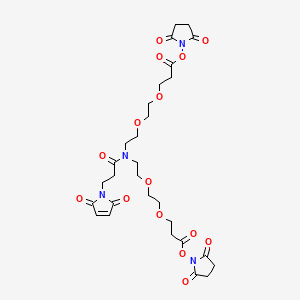
N-马来酰亚胺-双(PEG2-NHS 酯)
描述
N-Mal-N-bis(PEG2-NHS ester) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a branched PEG derivative with a terminal maleimide group and two terminal N-hydroxysuccinimide (NHS) esters. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
科学研究应用
N-Mal-N-bis(PEG2-NHS ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the labeling of proteins and oligonucleotides for various biological assays.
Medicine: Employed in drug delivery systems and the development of targeted therapies.
Industry: Utilized in the production of diagnostic reagents and biocompatible materials.
作用机制
Target of Action
N-Mal-N-bis(PEG2-NHS ester) is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including cellular signaling, gene expression, and enzymatic reactions.
Mode of Action
The compound interacts with its targets through a two-step process. First, the NHS esters of N-Mal-N-bis(PEG2-NHS ester) label the primary amines (-NH2) of proteins and other amine-containing molecules . Then, the maleimide group reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, effectively tagging the target molecule for further interactions or modifications.
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG2-NHS ester) are primarily related to protein degradation. As a PROTAC linker, the compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects of this process can vary widely depending on the specific target protein being degraded, potentially influencing a broad range of cellular functions.
Pharmacokinetics
The compound is soluble in dmso, dcm, and dmf , which suggests it may have good bioavailability
Result of Action
The primary result of N-Mal-N-bis(PEG2-NHS ester)'s action is the selective degradation of target proteins . By labeling these proteins and directing them towards the ubiquitin-proteasome system, the compound can influence cellular processes in a highly specific manner. The exact molecular and cellular effects would depend on the identity of the target protein.
Action Environment
The action, efficacy, and stability of N-Mal-N-bis(PEG2-NHS ester) can be influenced by various environmental factors. For instance, the compound’s reactivity towards thiols is pH-dependent, with optimal activity occurring between pH 6.5 and 7.5 . Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .
生化分析
Biochemical Properties
N-Mal-N-bis(PEG2-NHS ester) plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The maleimide group of N-Mal-N-bis(PEG2-NHS ester) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Mal-N-bis(PEG2-NHS ester) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The maleimide group of N-Mal-N-bis(PEG2-NHS ester) reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Mal-N-bis(PEG2-NHS ester) typically involves the reaction of a PEG derivative with maleimide and NHS esters. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of N-Mal-N-bis(PEG2-NHS ester) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures (-20°C) to maintain its stability and prevent degradation .
化学反应分析
Types of Reactions
N-Mal-N-bis(PEG2-NHS ester) undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS esters react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Addition Reactions: The maleimide group reacts with thiol groups (-SH) to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, DMSO, DCM, DMF.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products Formed
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed from the reaction of NHS esters with primary amines.
相似化合物的比较
Similar Compounds
N-(NHS ester-PEG3)-N-bis(PEG3-Mal): Similar structure with longer PEG chains.
N-Mal-N-bis(PEG3-NHS ester): Similar structure with different PEG chain length.
Uniqueness
N-Mal-N-bis(PEG2-NHS ester) is unique due to its specific PEG chain length and the presence of both maleimide and NHS ester functional groups. This combination allows for versatile bioconjugation applications, making it a valuable tool in scientific research and industrial applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O15/c34-21(7-10-31-22(35)1-2-23(31)36)30(11-15-45-19-17-43-13-8-28(41)47-32-24(37)3-4-25(32)38)12-16-46-20-18-44-14-9-29(42)48-33-26(39)5-6-27(33)40/h1-2H,3-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFSJZLGALHIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


